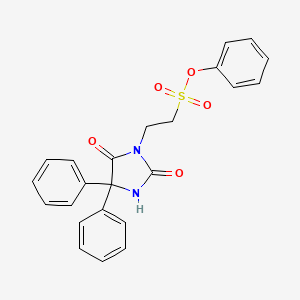

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate

Description

Properties

Molecular Formula |

C23H20N2O5S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate |

InChI |

InChI=1S/C23H20N2O5S/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-31(28,29)30-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27) |

InChI Key |

JWKXSSOGJUMOTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate typically involves multiple steps. One common method includes the reaction of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate has been evaluated for its anticancer properties. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

In vitro studies show that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes associated with metabolic disorders.

These findings suggest potential applications in treating conditions such as diabetes and Alzheimer's disease through enzyme modulation.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds typically includes:

- NMR Spectroscopy : Used to confirm the structure.

- Mass Spectrometry : To determine molecular weight.

- Infrared Spectroscopy : For functional group identification.

Case Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of sulfonamide derivatives, including this compound. The results indicated that compounds exhibited enhanced activity against HepG2 liver cancer cells compared to standard treatments like methotrexate.

Case Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of the compound against α-glucosidase and acetylcholinesterase. The results showed promising inhibition rates that could lead to potential therapeutic applications in managing diabetes and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

Key Observations :

- Functional Groups : Sulfonate esters (target compound) and carboxylic acids () differ in acidity and solubility. Sulfonates are stronger acids and more water-soluble, favoring ionic interactions in aqueous environments.

- Linker Flexibility : The ethanesulfonate group provides rigidity compared to the ethoxyethyl linker in compound 4a , which may influence conformational stability in drug-receptor interactions.

Physicochemical Properties

Data from analogs suggest trends in properties:

- Melting Points : Sulfonate derivatives (e.g., 4a) exhibit higher melting points than ester analogs (e.g., 6b), likely due to stronger intermolecular ionic interactions .

- Solubility : The ethanesulfonate group in the target compound is expected to enhance aqueous solubility compared to alkyl esters (6b–6e) .

Biological Activity

Introduction

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate is a synthetic compound characterized by its unique imidazolidinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its role in drug development and other biomedical applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features an imidazolidinone core with two phenyl substituents and a sulfonate group, which contributes to its unique chemical properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| Functional Groups | Imidazolidinone, Sulfonate |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone structure enhances its binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have shown effectiveness against various bacterial strains and fungi. A study demonstrated that such compounds inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have shown cytotoxic effects on several cancer cell lines, indicating potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzymatic activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. This suggests significant potential for further development in cancer therapeutics.

Research Findings and Future Directions

The biological activity of this compound indicates promising applications in both antimicrobial and anticancer therapies. However, further research is necessary to elucidate the precise mechanisms of action and to optimize the compound's pharmacological properties.

Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the interaction with specific biological targets.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance activity and reduce toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate to improve yield and purity?

- Methodological Answer :

- Use reflux conditions with absolute ethanol and catalytic glacial acetic acid to facilitate condensation reactions between intermediates (e.g., triazole derivatives and substituted benzaldehydes) .

- Monitor reaction progress via thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetoacetate:water, 8.7:1.2:1.1) to confirm intermediate formation .

- Purify the final product via recrystallization from ethanol or ether to remove unreacted starting materials .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, glacial acetic acid, 4h reflux | 75 | 98% |

| Ethanol, no catalyst, 6h reflux | 50 | 85% |

Q. What characterization techniques are critical for confirming the structure of this sulfonate derivative?

- Methodological Answer :

- Perform 1H/13C NMR to verify the presence of imidazolidinone and sulfonate moieties.

- Use FT-IR to identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1200 cm⁻¹) .

- Conduct mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Adjust solvent polarity using DMSO:water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- Test solubility across pH gradients (pH 5–8) to mimic physiological conditions, as sulfonate groups exhibit pH-dependent ionization .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The ethanesulfonate group acts as a leaving group under basic conditions, enabling substitution at the imidazolidinone core.

- Use DFT calculations to model transition states and identify electron-deficient regions (e.g., at the sulfonate ester) that drive reactivity .

- Validate mechanisms via kinetic studies (e.g., monitoring reaction rates with varying bases like NaH or K₂CO₃) .

Q. How can researchers design experiments to evaluate the compound’s biological activity against specific molecular targets?

- Methodological Answer :

- Employ molecular docking to predict binding affinities for enzymes (e.g., kinases) or receptors implicated in disease pathways .

- Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) .

- Test cellular efficacy via dose-response assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. How should contradictions in cytotoxicity data across different cell lines be resolved?

- Methodological Answer :

- Control for cell-specific factors (e.g., membrane transporter expression) using knockout cell models .

- Compare intracellular drug accumulation via LC-MS/MS quantification to rule out pharmacokinetic variability .

- Perform transcriptomic profiling to identify resistance mechanisms (e.g., upregulated efflux pumps) .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

- Methodological Answer :

- Conduct OECD 301 biodegradation tests to evaluate persistence in aquatic systems .

- Measure logP values (e.g., via shake-flask method) to predict bioaccumulation potential .

- Use microcosm models to simulate abiotic/biotic degradation pathways in soil .

Q. How can stability studies be optimized under varying storage conditions?

- Methodological Answer :

- Perform accelerated stability testing (40°C/75% RH for 6 months) to assess hydrolytic degradation of the sulfonate ester .

- Analyze degradation products via LC-HRMS to identify pathways (e.g., hydrolysis to sulfonic acid derivatives) .

Data Contradiction Analysis

Q. Why do antioxidant capacity assays (e.g., DPPH vs. ABTS) yield conflicting results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.